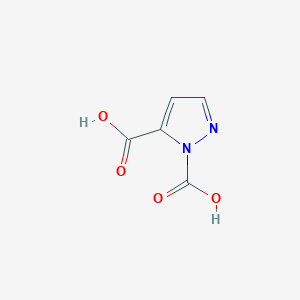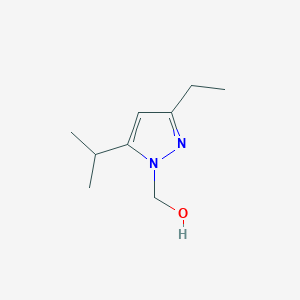
(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group at the third position, an isopropyl group at the fifth position, and a hydroxymethyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The introduction of the ethyl and isopropyl groups can be achieved through alkylation reactions. For instance, ethyl bromide and isopropyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be employed.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, converting it to a methyl group.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products
Oxidation: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)carboxylic acid.
Reduction: (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methane.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Component in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
(3-Methyl-5-isopropyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(3-Ethyl-5-methyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Steric Effects: The combination of ethyl and isopropyl groups provides unique steric hindrance, affecting its reactivity and binding properties.
Hydroxymethyl Group: The presence of the hydroxymethyl group offers additional sites for hydrogen bonding, enhancing its interaction with biological targets.
This detailed overview covers the essential aspects of (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, from its synthesis to its applications and unique properties
特性
CAS番号 |
709674-66-8 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
(3-ethyl-5-propan-2-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3 |
InChIキー |
NATYHDGWGANULZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1)C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



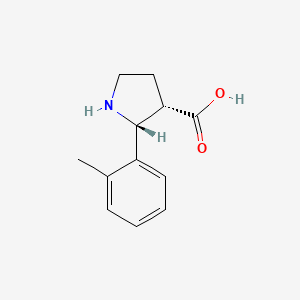
![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
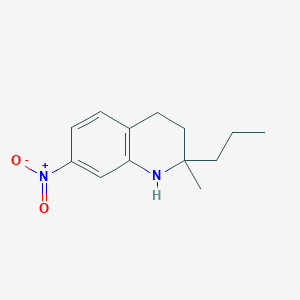
![1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/no-structure.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
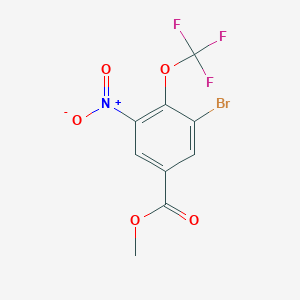
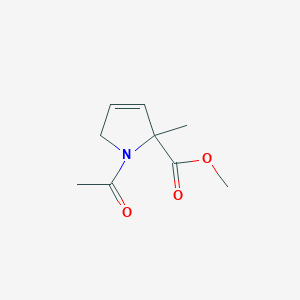
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
